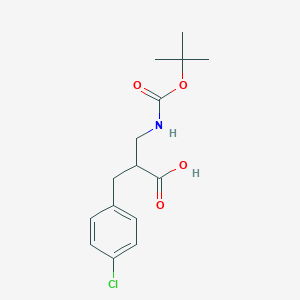

3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

Overview

Description

The compound "3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid" is a chemical of interest in various research studies due to its potential applications in the synthesis of amino acid derivatives and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and the presence of a 4-chlorobenzyl moiety suggests potential for further chemical modifications.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a facile synthesis of a boronic acid analog of aspartic acid with a tert-butoxycarbonyl protecting group was achieved through alkylation and selective cleavage steps . Another study reported the enantioselective alkylation of a tert-butyl ester derivative of an amino acid, leading to the synthesis of a chiral amino acid ester . Additionally, the synthesis of a key intermediate of Biotin, which also contains the tert-butoxycarbonyl amino group, was accomplished from L-cystine in a multi-step process . These studies demonstrate the versatility of the tert-butoxycarbonyl group in synthesizing protected amino acid derivatives.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, were studied using Fourier transform infrared (FT-IR) and Raman spectroscopy. Computational methods were employed to analyze the molecular electronic energy, geometrical structure, and vibrational spectra. The study provided insights into the molecular stability and charge delocalization within the molecule .

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxycarbonyl amino groups can be influenced by the presence of other functional groups. For example, the synthesis of all four stereoisomers of a tert-butoxycarbonyl-protected azabicyclohexane carboxylic acid was achieved, with the reaction conditions dictating the cis or trans selectivity . The presence of the tert-butoxycarbonyl group in these compounds is crucial for protecting the amino group during the synthesis and manipulation of the molecules.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthetic and Medicinal Chemistry Applications

Synthesis of Functionalized β-Amino Acid Derivatives : The use of metathesis reactions, including ring-opening, ring-closing, and cross metathesis, has been highlighted for the synthesis of cyclic β-amino acids and densely functionalized derivatives. This methodology provides access to alicyclic β-amino acids and other derivatives, emphasizing the importance of such compounds in drug research due to their biological relevance (Kiss et al., 2018).

Biomedical Applications of Highly Branched Polymers : Polymers based on amino acids, including poly(amino acid)s, have garnered attention for their biocompatibility, biodegradability, and potential in drug and gene delivery systems. The review focuses on dendrimers, dendrigrafts, and hyperbranched polymers derived from amino acids like L-lysine, L-glutamic acid, and L-aspartic acid, highlighting their applications in the biomedical field (Thompson & Scholz, 2021).

Environmental and Green Chemistry Insights

Biodegradation of Ethyl tert-Butyl Ether (ETBE) : This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It outlines microorganisms capable of degrading ETBE aerobically and the potential for anaerobic biodegradation, emphasizing the environmental impact and degradation pathways of such compounds (Thornton et al., 2020).

Muconic Acid as a Platform Chemical : Muconic acid, a dicarboxylic acid with conjugated double bonds, is discussed for its potential as a starting material for synthesizing value-added products and as a monomer for specialty polymers. The review covers production routes, synthesis, and valorization of muconic acid isomers, highlighting its role in green chemistry and biobased economy (Khalil et al., 2020).

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJSHFXWIZOOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661449 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid | |

CAS RN |

626220-65-3 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.